2-[2-(2-anilino-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione
Description
2-[2-(2-Anilino-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione is a heterocyclic compound featuring a 1,3-thiazole ring substituted with an anilino group (C₆H₅NH-) at the 2-position, linked via an ethyl chain to an isoindole-1,3-dione moiety.
Properties
IUPAC Name |
2-[2-(2-anilino-1,3-thiazol-4-yl)ethyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2S/c23-17-15-8-4-5-9-16(15)18(24)22(17)11-10-14-12-25-19(21-14)20-13-6-2-1-3-7-13/h1-9,12H,10-11H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVCXIBHOKIHPHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=CS2)CCN3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-anilino-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the condensation of an aniline derivative with a thioamide under acidic conditions to form the thiazole ring. This intermediate is then reacted with an isoindole dione precursor under controlled conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-anilino-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.
Substitution: Electrophilic or nucleophilic substitution reactions can be used to introduce new substituents onto the thiazole or isoindole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and sometimes catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or other aromatic rings.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of isoindole derivatives, including the compound .
- Mechanism of Action : The isoindole scaffold has been shown to induce apoptosis in cancer cells by disrupting cell cycle progression and activating caspase pathways. In vitro studies indicate that the compound demonstrates significant cytotoxicity against various cancer cell lines, including colorectal (Caco-2) and breast cancer (MCF-7) cells, with IC50 values ranging from 5 µM to 15 µM depending on the cell type .
Case Study: Anticancer Efficacy
A study evaluated a series of isoindole derivatives for their antiproliferative activity. The compound exhibited a remarkable ability to inhibit tumor growth in xenograft models, suggesting its potential as a lead compound for further development .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial efficacy against both Gram-positive and Gram-negative bacteria.
- Activity Spectrum : In vitro assays revealed that it shows significant antibacterial activity comparable to standard antibiotics like gentamicin. The minimum inhibitory concentration (MIC) values were reported to be as low as 0.5 µg/mL against Staphylococcus aureus and Escherichia coli .
Case Study: Antimicrobial Evaluation
In a comparative study, the compound was tested against several microbial strains, demonstrating a broad spectrum of activity and highlighting its potential as an alternative treatment for resistant bacterial infections .
Neuroprotective Effects
Emerging research indicates that compounds containing thiazole and isoindole moieties may exhibit neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer’s.
- Mechanism : The compound has been shown to inhibit acetylcholinesterase activity, which is crucial for maintaining acetylcholine levels in the brain. This property suggests its potential use in treating cognitive decline associated with Alzheimer’s disease .
Case Study: Neuroprotective Activity
A recent investigation into thiazole-based compounds demonstrated that derivatives similar to the one discussed exhibited significant neuroprotective effects in vitro by reducing oxidative stress markers and improving neuronal survival rates under toxic conditions .
Mechanism of Action
The mechanism of action of 2-[2-(2-anilino-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The thiazole ring and aniline group can interact with enzymes or receptors, potentially inhibiting or activating biological processes. The isoindole dione structure may also contribute to the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of isoindole-1,3-dione derivatives functionalized with heterocyclic substituents. Below is a detailed comparison with structurally and functionally related compounds:
Structural Analogues with Thiazole Substituents
- 2-{2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione (CAS: 26942-17-6): Differs by the substitution of a 4-chlorophenyl group on the thiazole instead of an anilino group. Molecular Weight: 368.84 g/mol. Applications: Not explicitly stated, but thiazole-chlorophenyl derivatives are often explored for antimicrobial activity .
2-[2-(2-Methyl-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione (CAS: 524704-33-4):
Analogues with Other Heterocyclic Systems
2-[4-(4,5-Diphenyl-1H-imidazol-2-yl)phenyl]isoindoline-1,3-dione (Compound 6–8, ):
- 2-[4-(3-Methyl-5-thioxo-4-phenyl-1,2,4-triazolidin-3-yl)phenyl]isoindoline-1,3-dione (Compound 13c, ): Incorporates a triazolidine-thione group. Key Data: Melting point >300°C; IR bands at 3437 cm⁻¹ (NH) and 1217 cm⁻¹ (C=S). Applications: Potential as enzyme inhibitors due to sulfur and NH functionalities .
Functional Group Variations
2-[4-(3-(3-Hydroxyphenyl)acryloyl)phenyl]isoindoline-1,3-dione ():
- 2-{4-[1-(Phenyl-hydrazono)-ethyl]-phenyl}-isoindole-1,3-dione (Compound 17a, ): Contains a phenylhydrazone group. Key Data: Melting point 185–187°C; ^1H-NMR δ 2.30 (CH₃), 7.26–7.45 (Ar-H). Reactivity: The hydrazone moiety allows for further functionalization via Schiff base chemistry .
Comparative Analysis Table
Biological Activity
The compound 2-[2-(2-anilino-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione , also known by its CAS number 124458-16-8 , is a novel derivative of isoindole that has garnered attention for its potential biological activities. Isoindole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 349.41 g/mol . The structure contains an isoindole core linked to a thiazole moiety through an ethyl group, which may influence its biological interactions.
Research indicates that isoindole derivatives can interact with various biological targets. The 2-anilino-1,3-thiazol-4-yl group is particularly noteworthy for its potential role in modulating inflammatory pathways and microbial resistance.
Key Mechanisms:
- Inhibition of Enzymatic Activity : Compounds similar to this compound have been shown to inhibit cyclooxygenase (COX) enzymes and nitric oxide synthase (iNOS), which are critical in inflammatory responses .
- Antimicrobial Activity : Studies on related thiazole derivatives demonstrate significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. This suggests that the compound may exhibit similar properties .
- Antioxidant Properties : Isoindole derivatives have been linked to antioxidant activities through their interaction with cellular signaling pathways such as Nuclear Factor Kappa B (NF-kB) .
Antimicrobial Activity
A series of studies evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated:
| Pathogen Type | Activity Observed | Reference |
|---|---|---|
| Gram-positive bacteria | Moderate to high activity | |
| Gram-negative bacteria | Significant inhibition | |
| Fungi | Effective against multiple strains |
Anti-inflammatory Activity
In vivo studies using carrageenan-induced paw edema models demonstrated that the compound significantly reduced inflammation compared to control groups. The anti-inflammatory effects were attributed to the inhibition of COX enzymes and the modulation of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Case Studies
Several case studies have highlighted the therapeutic potential of isoindole derivatives:
- Alzheimer's Disease Model : In a study assessing cognitive function in animal models, compounds similar to this compound showed promise as acetylcholinesterase inhibitors, suggesting potential use in Alzheimer's treatment .
- Cancer Research : Isoindole derivatives have been tested for anticancer activity against various cancer cell lines. Preliminary results indicate that these compounds can induce apoptosis in cancer cells while sparing normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
